molecular formula C8H11NO3S B13872974 N-(4-hydroxy-3-methylphenyl)methanesulfonamide

N-(4-hydroxy-3-methylphenyl)methanesulfonamide

Cat. No.: B13872974
M. Wt: 201.25 g/mol
InChI Key: QXYUBYUJNMCDNU-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with a hydroxyl and a methyl group. It is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-hydroxy-3-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxy-3-methylphenyl)methanesulfonamide is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(4-hydroxy-3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-5-7(3-4-8(6)10)9-13(2,11)12/h3-5,9-10H,1-2H3

InChI Key

QXYUBYUJNMCDNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

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